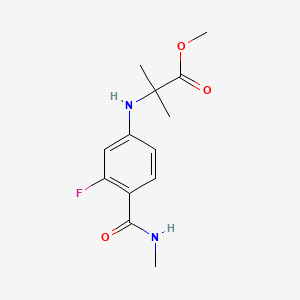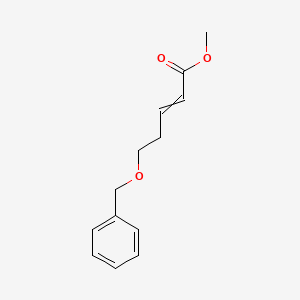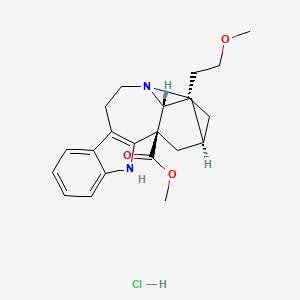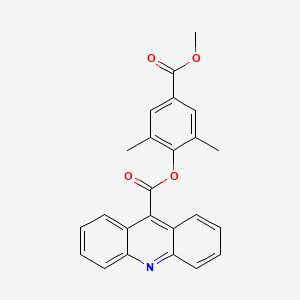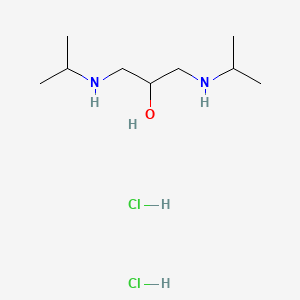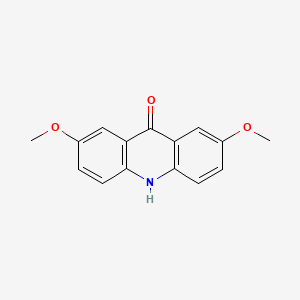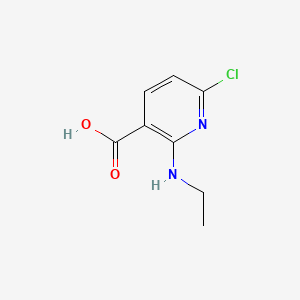
6-Chloro-2-ethylaminonicotinic acid
カタログ番号 B569055
CAS番号:
1092523-21-1
分子量: 200.622
InChIキー: SAGPWEDGPJWJDT-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
概要
説明
6-Chloro-2-ethylaminonicotinic Acid is an intermediate in the synthesis of SAR131675 (S139510), a potent and selective VEGFR-3 inhibitor . It has a molecular weight of 200.62 and a molecular formula of C8H9ClN2O2 .
Molecular Structure Analysis
The molecular structure of 6-Chloro-2-ethylaminonicotinic Acid includes a chlorine atom, two nitrogen atoms, two oxygen atoms, eight carbon atoms, and nine hydrogen atoms . The canonical SMILES representation is CCNC1=C(C=CC(=N1)Cl)C(=O)O .Physical And Chemical Properties Analysis
6-Chloro-2-ethylaminonicotinic Acid is a green solid . It has a molecular weight of 200.62 and a molecular formula of C8H9ClN2O2 . Its solubility is noted in acetone and ethyl acetate .科学的研究の応用
Antioxidant and Nutraceutical Properties
- Chlorogenic Acid's Role in Metabolic Syndrome : Chlorogenic acid, a phenolic compound, showcases anti-oxidant, anti-inflammatory, antilipidemic, antidiabetic, and antihypertensive properties beneficial for treating metabolic syndrome and its associated disorders. Its application spans from nutraceuticals for disease prevention to food additives for preservation, showcasing the compound's dual utility in health promotion and food industry application. This indicates a potential area for 6-Chloro-2-ethylaminonicotinic acid in improving metabolic health and food preservation if similar properties are shared (Santana-Gálvez, Cisneros-Zevallos, & Jacobo-Velázquez, 2017).
Antioxidant Capacity Reaction Pathways
- ABTS/PP Decolorization Assay : The ABTS radical cation-based assays, used to assess antioxidant capacity, involve complex reaction pathways. Understanding these pathways is crucial for evaluating antioxidants' effectiveness, which could be relevant for studying 6-Chloro-2-ethylaminonicotinic acid's antioxidant properties and their implications in food science and pharmacology (Ilyasov, Beloborodov, Selivanova, & Terekhov, 2020).
Pharmacological Reviews
- Chlorogenic Acid's Pharmacological Review : Chlorogenic Acid (CGA) demonstrates significant therapeutic roles, such as antioxidant, antibacterial, hepatoprotective, and neuroprotective activities, among others. This review suggests CGA's potential for treating various disorders, including cardiovascular diseases and diabetes, indicating a possible research direction for 6-Chloro-2-ethylaminonicotinic acid in similar pharmacological applications (Naveed et al., 2018).
特性
IUPAC Name |
6-chloro-2-(ethylamino)pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O2/c1-2-10-7-5(8(12)13)3-4-6(9)11-7/h3-4H,2H2,1H3,(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAGPWEDGPJWJDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=C(C=CC(=N1)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-2-ethylaminonicotinic acid | |
Synthesis routes and methods I
Procedure details


A solution of 18.0 g (84.4 mmol) of 2,6-dichloronicotinic acid in 180 ml (3.45 mol) of a 70% solution of ethylamine in water is heated at 50° C. for 10 hours. The excess amine is then evaporated under reduced pressure, then a 10% aqueous solution of acetic acid is added until the product is precipitated. The beige solid is filtered, rinsed with cold water and stove-dried. 10.5 g of the expected product is obtained. Yield=62%. Melting point: 158-160° C. MH+: 201.1 (Tr: 7.7 min, condition 1).

[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One


Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details




Name
FC1=CC(F)=NN(F)N1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One



Name
Synthesis routes and methods IV
Procedure details


A solution of 18.0 g (84.4 mmol) of 2,6-dichloronicotinic acid in 180 ml of a 70% solution of ethylamine in water is stirred at ambient temperature for 72 hours. The excess amine is then evaporated under reduced pressure and then a 10% aqueous acetic acid solution is added until the product precipitates. The beige solid is filtered off, rinsed with cold water and dried in an oven. 10.5 g of the expected product are obtained. Melting point: 158-160° C. Yield=62%.

[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One


Synthesis routes and methods V
Procedure details


A solution of 18.0 g (84.4 mmol) of 2,6-dichloronicotinic acid in 180 ml of a solution of ethylamine (70% in water) was stirred at ambient temperature for 72 hours. The excess amine was then evaporated off under reduced pressure, and an aqueous solution of acetic acid at 10% was added until the product precipitates. The beige solid was spin-filter-dried, rinsed with cold water and dried in an oven. 10.5 g of the expected product were obtained.


[Compound]
Name
solution
Quantity
180 mL
Type
solvent
Reaction Step One

Name
Yield
62%
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

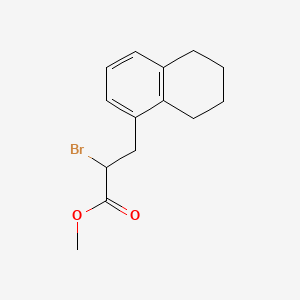

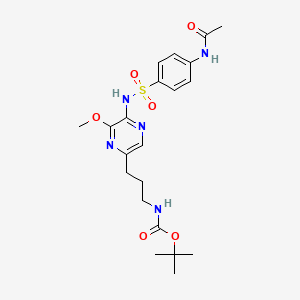
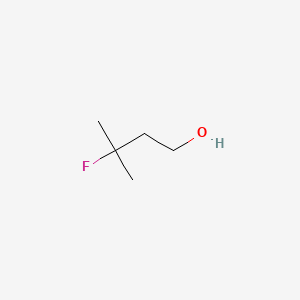
![[4-(2-Acetamido-2-cyanopropyl)-2-methoxyphenyl] acetate](/img/structure/B568982.png)
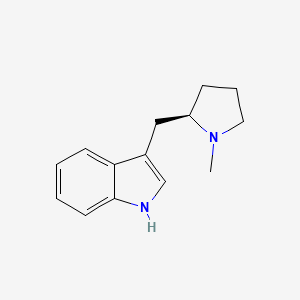
![N-[4-cyano-3-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B568985.png)

